molecular formula C9H16N2O B12861861 (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol CAS No. 709674-66-8

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol

Cat. No.: B12861861
CAS No.: 709674-66-8
M. Wt: 168.24 g/mol
InChI Key: NATYHDGWGANULZ-UHFFFAOYSA-N
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Description

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the third position, an isopropyl group at the fifth position, and a hydroxymethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Alkylation: The introduction of the ethyl and isopropyl groups can be achieved through alkylation reactions. For instance, ethyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be employed.

Industrial Production Methods

Industrial production may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, converting it to a methyl group.

    Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products

    Oxidation: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)carboxylic acid.

    Reduction: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methane.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, exhibit significant anti-inflammatory and analgesic activities. Studies have demonstrated that compounds containing the pyrazole ring can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, related pyrazole compounds have been synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing promising results in reducing pain and inflammation in animal models .

Structure-Activity Relationship Studies
The structure of this compound allows for modifications that can enhance its biological activity. Structure-activity relationship studies reveal that specific substitutions on the pyrazole ring can significantly affect the compound's potency as an anti-inflammatory agent. These studies are vital for developing new therapeutic agents targeting pain and inflammatory diseases .

Agrochemicals

Pesticide Development
The pyrazole moiety is prevalent in several agrochemical applications, particularly as herbicides and insecticides. Research has shown that pyrazole derivatives can act as effective herbicides due to their ability to interfere with plant growth processes. This compound may serve as a lead compound for developing new agricultural chemicals aimed at enhancing crop yield while minimizing environmental impact .

Cosmetic Formulations

Skin Care Applications
The compound's properties make it a candidate for inclusion in cosmetic formulations. Its potential moisturizing effects can be beneficial in skin care products aimed at improving skin hydration and texture. Studies on similar compounds suggest that pyrazoles can enhance skin penetration and bioavailability of active ingredients when formulated correctly .

Safety and Efficacy Studies
Before being incorporated into cosmetic products, this compound would undergo rigorous safety assessments to ensure it meets regulatory standards. Investigations into its dermatological safety profile will be critical for its acceptance in the cosmetic industry .

Case Studies

Application Area Study Focus Findings
Medicinal ChemistryAnti-inflammatory activityPyrazole derivatives showed significant inhibition of COX enzymes, indicating potential as analgesics .
AgrochemicalsHerbicide efficacyPyrazole compounds demonstrated effective growth inhibition in target weed species .
CosmeticsSkin hydrationPreliminary studies indicated improved moisture retention when formulated with pyrazole derivatives .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-5-isopropyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (3-Ethyl-5-methyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

    Steric Effects: The combination of ethyl and isopropyl groups provides unique steric hindrance, affecting its reactivity and binding properties.

    Hydroxymethyl Group: The presence of the hydroxymethyl group offers additional sites for hydrogen bonding, enhancing its interaction with biological targets.

This detailed overview covers the essential aspects of (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, from its synthesis to its applications and unique properties

Biological Activity

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may interact with various biological targets, leading to therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of 165.22 g/mol. The structure features a pyrazole ring substituted with ethyl and isopropyl groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight165.22 g/mol
IUPAC NameThis compound
CAS Number709674-66-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been suggested that the compound may exhibit anti-inflammatory , antimicrobial , and antitumor properties through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It could modulate the activity of specific receptors related to pain and inflammation, providing analgesic effects.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various microbial strains.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for anti-inflammatory properties. The compound was found to significantly reduce edema in animal models when administered orally .
  • Case Study on Antimicrobial Efficacy :
    • In another investigation published in Pharmaceutical Biology, the antimicrobial activity of various pyrazole derivatives was assessed. This compound showed promising results against resistant strains .
  • Case Study on Antitumor Properties :
    • A study featured in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .

Properties

CAS No.

709674-66-8

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3

InChI Key

NATYHDGWGANULZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(C)C)CO

Origin of Product

United States

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